molecular formula C12H9F2N3 B1492666 2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile CAS No. 2098135-83-0

2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B1492666
CAS No.: 2098135-83-0
M. Wt: 233.22 g/mol
InChI Key: HPEZSWYWJOXHAM-UHFFFAOYSA-N
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Description

2-(1-(Difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile (C₁₂H₁₀F₂N₄) is a pyrazole-based nitrile derivative characterized by a difluoromethyl substituent at the N1 position of the pyrazole ring and a phenyl group at C2. The acetonitrile moiety is attached to the C5 position. The difluoromethyl group introduces electronegativity and lipophilicity, which may enhance metabolic stability compared to non-fluorinated analogs. This compound is of interest in medicinal and agrochemical research due to the tunable electronic properties imparted by fluorine atoms .

Properties

IUPAC Name

2-[2-(difluoromethyl)-5-phenylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3/c13-12(14)17-10(6-7-15)8-11(16-17)9-4-2-1-3-5-9/h1-5,8,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEZSWYWJOXHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)CC#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Substituents (Pyrazole Ring) Key Properties/Applications Source
2-(1-(Difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile (Target) C₁₂H₁₀F₂N₄ N1: CF₂H; C3: Ph; C5: CH₂CN High electronegativity, potential agrochemical use N/A
2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile C₁₁H₁₀N₄ N1: CH₃ (triazole core); C3: Ph; C5: CH₂CN Lower lipophilicity; CAS: 87924-04-7
2-(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile C₁₃H₁₄N₄ N1: iPr; C3: Pyridin-4-yl; C5: CH₂CN Enhanced solubility (pyridine moiety)
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile C₁₅H₁₃N₇OS C4: CN; Additional thioether/tetrazole Bioactive (antimicrobial)

Substituent Effects on Physicochemical Properties

  • Lipophilicity: Fluorine atoms in CF₂H enhance logP values, improving membrane permeability. In contrast, the pyridine substituent in introduces polarity, favoring aqueous solubility.
  • Synthetic Accessibility: The methyl and isopropyl analogs () are synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated alkylation of chloroacetonitrile), while difluoromethylation may require specialized reagents like ClCF₂H or fluorinated building blocks .

Spectroscopic and Analytical Data

  • NMR Shifts:
    • The target compound’s acetonitrile proton (CH₂CN) is expected near δ 3.7–4.0 ppm, similar to δ 3.77 ppm observed in 2-(2-(3-hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile .
    • Fluorine atoms in CF₂H would split signals in ¹⁹F NMR (typical δ: -80 to -120 ppm).
  • Mass Spectrometry: The molecular ion [M+H]⁺ for C₁₂H₁₀F₂N₄ would appear at ~264.1 m/z, distinct from methyl-triazole analog (C₁₁H₁₀N₄: 198.1 m/z, ).

Preparation Methods

General Synthetic Approaches to Pyrazole Derivatives

Pyrazole cores are commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. The difluoromethyl group is typically introduced via specialized fluorination or coupling reactions.

Cyclocondensation of Hydrazine Derivatives and Carbonyl Compounds

  • The classical approach involves reacting substituted hydrazines with 1,3-diketones or α,β-unsaturated ketones to form pyrazole rings.
  • For difluoromethylated pyrazoles, precursors bearing difluoromethyl groups or post-cyclization functionalization is employed.
  • Phenyl substitution is generally introduced via the carbonyl component or through aromatic hydrazines.

Electrophilic and Nucleophilic Substitutions on Pyrazole Rings

  • Electrophilic substitution preferentially occurs at the 4-position, while nucleophilic substitution targets positions 3 and 5.
  • Difluoromethylation can be achieved by coupling diazonium salts with potassium difluoromethyl trifluoroborate under copper catalysis.

Specific Preparation Method for 2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile

While direct literature specifically detailing the preparation of this compound is limited, related synthetic routes for similar difluoromethyl pyrazoles provide a robust framework. A reliable synthetic strategy can be inferred from the preparation of related difluoromethyl pyrazole carboxylic acids and derivatives.

Stepwise Synthetic Route Overview

Step Reaction Description Reagents/Conditions Yield (%) Purity (%)
1 Formation of 4-halogen-3-phenyl-1H-pyrazole intermediate Halogenation of N-phenyl-3-aminopyrazole in aqueous medium ~85 >95
2 Diazotization and coupling with potassium difluoromethyl trifluoroborate Sodium nitrite, Cu2O catalyst, acetonitrile solvent, 0–50 °C ~88 98.5
3 Grignard exchange and reaction with acetonitrile or acetonitrile derivative Isopropyl magnesium chloride, CO2 quenching, recrystallization ~64 (overall for three steps) >99.5

Note: This table is adapted and extrapolated from closely related pyrazole synthesis patents and literature sources.

Detailed Description of Each Step

Halogenation of N-Phenyl-3-aminopyrazole
  • N-Phenyl-3-aminopyrazole is dissolved in water and treated with halogen reagents (bromine or iodine) to selectively halogenate at the

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile, and what are their respective yields and limitations?

  • Methodology : A common approach involves diazotization followed by Meerwin arylation, as demonstrated in the synthesis of structurally related pyrazole derivatives. For example, copper(I) chloride (CuCl) and t-butyl nitrite (t-BuONO) in acetonitrile or butanone can facilitate one-pot reactions . Multi-step syntheses may involve pyrazole ring formation via cyclocondensation of hydrazines with β-ketonitriles, followed by functionalization at the 5-position. Yields typically range from 60–85%, with limitations in regioselectivity during cyclization and by-product formation from the difluoromethyl group’s reactivity .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is optimal for resolving bond lengths, angles, and stereoelectronic effects. Challenges include crystal twinning and disorder in the difluoromethyl group, which require high-resolution data (≤ 0.8 Å) and iterative refinement cycles. SHELX programs are robust for small-molecule refinement, though macromolecular applications may require SHELXPRO for interface adjustments .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodology :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm UV detection to monitor impurities (e.g., unreacted precursors).
  • NMR : 19F NMR^{19}\text{F NMR} is critical for confirming the difluoromethyl group’s integrity (δ ≈ -120 to -140 ppm).
  • Stability : Accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) reveal hydrolytic susceptibility of the nitrile group, requiring anhydrous storage .

Advanced Research Questions

Q. How do computational models predict the electronic effects of the difluoromethyl and cyano groups on reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal that the difluoromethyl group’s electron-withdrawing nature increases electrophilicity at the pyrazole C-4 position, while the cyano group stabilizes adjacent charges. This predicts enhanced susceptibility to nucleophilic attack at C-4, validated by experimental kinetics in SNAr reactions .

Q. What strategies mitigate contradictions in reported synthetic yields between one-pot and stepwise methods?

  • Methodology : Comparative studies show one-pot methods (e.g., ) achieve higher yields (80%) but require strict temperature control (0–5°C during diazotization). Stepwise approaches allow intermediate purification (e.g., column chromatography for pyrazole precursors), improving regioselectivity but reducing overall efficiency (60–70% yield). Optimization via Design of Experiments (DoE) can balance trade-offs .

Q. How does the compound’s reactivity in cycloaddition reactions compare to non-fluorinated analogs?

  • Methodology : The difluoromethyl group reduces electron density in the pyrazole ring, lowering activation energy for [3+2] cycloadditions with azides. Kinetic studies (monitored by 1H NMR^{1}\text{H NMR}) show a 2.5× faster rate compared to non-fluorinated analogs. Computational NBO analysis corroborates enhanced frontier orbital overlap with dipolarophiles .

Key Considerations for Researchers

  • Safety : Use PPE (gloves, masks) due to the compound’s nitrile group toxicity, as recommended for structurally similar acetonitrile derivatives .
  • Crystallography : Prioritize SHELXL for refinement and address twinning with TWIN/BASF commands in high-symmetry space groups .
  • Computational Tools : Employ Gaussian or ORCA for DFT studies to rationalize substituent effects on reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile

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